![molecular formula C20H23N3O3S B2432710 2-[3-(3-甲基丁基)-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶-1(2H)-基]-N-(2-甲苯基)乙酰胺 CAS No. 1252923-98-0](/img/no-structure.png)

2-[3-(3-甲基丁基)-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶-1(2H)-基]-N-(2-甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

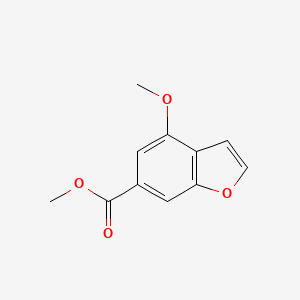

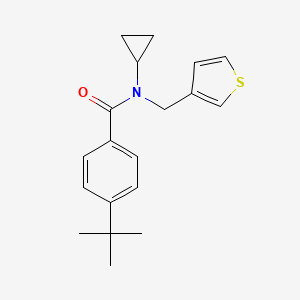

The compound “2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide” is a complex organic molecule. It contains a total of 52 bonds, including 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, and 11 aromatic bonds. The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene could produce the β-keto amides. These could then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule contains a thieno[3,2-d]pyrimidin-1(2H)-yl group, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . It also contains a 3-methylbutyl group and a 2-methylphenyl group .科学研究应用

抗肿瘤应用

噻吩并[3,2-d]嘧啶衍生物因其对胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)等关键酶的有效双重抑制活性而备受关注,这些酶对于DNA合成和细胞增殖至关重要。例如,N-{4-[(2-氨基-6-甲基-4-氧代-3,4-二氢噻吩并[2,3- d]嘧啶-5-基)硫代]苯甲酰}-L-谷氨酸及其类似物已被证明是人类TS和DHFR的高效双重抑制剂,对开发抗肿瘤剂具有重要意义 (Gangjee 等人,2008)。

抗菌活性

一些噻吩并[3,2-d]嘧啶衍生物已被合成并评估其抗菌活性。这些化合物表现出良好的抗菌和抗真菌活性,为开发新型抗菌剂奠定了基础 (Hossan 等人,2012)。

中枢神经系统抑制剂活性

噻吩并[3,2-d]嘧啶衍生物还因其对中枢神经系统(CNS)的抑制活性而受到关注。某些合成的化合物表现出明显的镇静作用,表明在镇静药物的开发中具有潜在应用 (Manjunath 等人,1997)。

镇痛和抗炎活性

有研究表明,某些嘧啶衍生物表现出显著的镇痛和抗炎活性,表明它们在疼痛管理和抗炎剂方面的潜力。这进一步凸显了噻吩并[3,2-d]嘧啶衍生物在药物化学中的多功能性 (Sondhi 等人,2009)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(2-methylphenyl)propanoic acid with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "2-amino-3-(2-methylphenyl)propanoic acid", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one", "Coupling agent", "Acetic anhydride", "Triethylamine", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-methylphenyl)propanoic acid (1.0 equiv) and the coupling agent (1.2 equiv) in chloroform and add triethylamine (1.5 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-one (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with chloroform. Dry the solid under vacuum to obtain the intermediate.", "Step 4: Dissolve the intermediate in methanol and add acetic anhydride (1.2 equiv). Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water and extract the product with chloroform. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product." ] } | |

CAS 编号 |

1252923-98-0 |

分子式 |

C20H23N3O3S |

分子量 |

385.48 |

IUPAC 名称 |

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H23N3O3S/c1-13(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)12-17(24)21-15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24) |

InChI 键 |

RYFUMDKFMLELAY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)

![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)

![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)

![N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2432633.png)

![7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2432636.png)

![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)

![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)